2-(2,4-Difluorophenyl)piperidine hydrochloride

CAS No.: 1421602-03-0

Cat. No.: VC2874954

Molecular Formula: C11H14ClF2N

Molecular Weight: 233.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1421602-03-0 |

|---|---|

| Molecular Formula | C11H14ClF2N |

| Molecular Weight | 233.68 g/mol |

| IUPAC Name | 2-(2,4-difluorophenyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C11H13F2N.ClH/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;/h4-5,7,11,14H,1-3,6H2;1H |

| Standard InChI Key | BCLOXKKMPTXDGT-UHFFFAOYSA-N |

| SMILES | C1CCNC(C1)C2=C(C=C(C=C2)F)F.Cl |

| Canonical SMILES | C1CCNC(C1)C2=C(C=C(C=C2)F)F.Cl |

Introduction

Chemical Structure and Properties

Structural Analysis

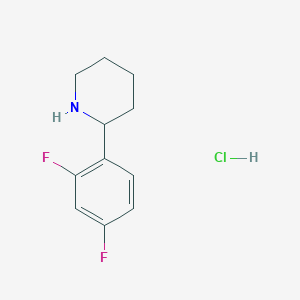

2-(2,4-Difluorophenyl)piperidine hydrochloride consists of a piperidine ring with a 2,4-difluorophenyl substituent at position 2, formulated as a hydrochloride salt. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the phenyl substituent features fluorine atoms at positions 2 and 4. This structural arrangement differs from the more extensively documented 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, which features a 2,4-difluorobenzoyl group (including a carbonyl linkage) at position 4 of the piperidine ring. The related 4-(2,4-Difluorobenzoyl)piperidine hydrochloride has the molecular formula C12H14ClF2NO and a molecular weight of 261.7 .

The positioning of the difluorophenyl group at position 2 of the piperidine ring in 2-(2,4-Difluorophenyl)piperidine hydrochloride would create a distinctive spatial arrangement that could influence its chemical reactivity and biological interactions. The absence of a carbonyl group between the phenyl and piperidine moieties would result in different electronic properties compared to benzoyl-containing analogs. Additionally, the salt formation with hydrochloride would enhance water solubility while potentially affecting crystal packing and thermal stability.

Predicted Physical and Chemical Properties

Based on the structural features of 2-(2,4-Difluorophenyl)piperidine hydrochloride and properties of related compounds, the following physical and chemical properties might be anticipated:

-

Physical state: Likely a crystalline solid at room temperature

-

Solubility: Probable solubility in water due to the hydrochloride salt formation, with potential solubility in polar organic solvents

-

Stability: Likely stable under normal conditions, with sensitivity to strong oxidizing agents

The presence of fluorine atoms in the phenyl ring would be expected to enhance metabolic stability and lipophilicity, properties that are valuable in pharmaceutical applications. This is consistent with observations of related fluorinated compounds, where fluorine substitution enhances stability and modifies the compound's interactions with biological systems . The 2,4-difluoro substitution pattern would create a distinct electronic distribution that could influence hydrogen bonding capabilities and receptor interactions.

Comparative Analysis with Related Compounds

Structural Comparison

Biological Activity of Related Compounds

Related fluorinated piperidine derivatives have demonstrated various biological activities that might inform understanding of 2-(2,4-Difluorophenyl)piperidine hydrochloride's potential properties:

-

5-HT2A receptor antagonism: Research has identified fluorinated phenylpiperidine derivatives with high-affinity, selective antagonism of 5-HT2A receptors . This activity is particularly relevant for compounds targeted at treating neuropsychiatric disorders such as schizophrenia.

-

Anticancer activity: 4-(3,4-Difluorophenyl)piperidine hydrochloride has shown cytotoxic effects against various cancer cell lines, with the following IC50 values:

| Cell Line | IC50 Value (μM) |

|---|---|

| HeLa (cervical cancer) | 15.2 |

| CaCo-2 (colon cancer) | 12.8 |

| MCF-7 (breast cancer) | 18.5 |

| A549 (lung cancer) | 20.1 |

-

Enzyme inhibition: Some fluorinated piperidine derivatives have demonstrated inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These activities suggest potential applications in the treatment of neurodegenerative conditions such as Alzheimer's disease, where cholinesterase inhibition is a key therapeutic approach.

The structural differences between 2-(2,4-Difluorophenyl)piperidine hydrochloride and these related compounds could result in unique biological activity profiles, potentially offering advantages in terms of selectivity, potency, or pharmacokinetic properties.

Future Research Directions

Synthesis and Characterization

A priority for future research would be the synthesis and comprehensive characterization of 2-(2,4-Difluorophenyl)piperidine hydrochloride, including:

-

Development of efficient synthetic routes with high yield and purity

-

Determination of precise physical and chemical properties through experimental measurements

-

Structural confirmation through spectroscopic methods including NMR, mass spectrometry, and X-ray crystallography

These investigations would establish the fundamental properties of the compound and provide essential information for subsequent research and development activities. Comparative studies with structurally related compounds would help elucidate the effects of specific structural features on physical, chemical, and biological properties.

Applications Development

Based on the findings of characterization and biological studies, research could proceed to explore specific applications in:

-

Pharmaceutical development, particularly for neuropsychiatric and neurodegenerative disorders

-

Materials science, leveraging the unique structural features for specialized applications

-

Agricultural chemistry, exploring potential uses in crop protection

-

Analytical methodologies, possibly as a standard or reference compound

The development of practical applications would require interdisciplinary collaboration and consideration of factors such as scalability, cost-effectiveness, safety profiles, and regulatory requirements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume